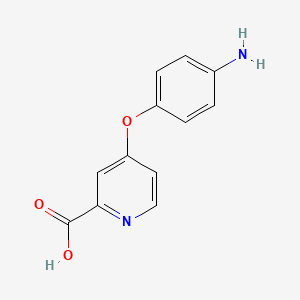
4-(4-Aminophenoxy)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminophenoxy)picolinic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is known for its potential therapeutic and industrial applications. This compound is a derivative of picolinic acid, featuring an aminophenoxy group attached to the picolinic acid core.
作用机制
Target of Action
The primary target of 4-(4-Aminophenoxy)picolinic acid is the MET protein . This protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration . The compound was designed based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein .
Mode of Action
This compound interacts with its target, the MET protein, by forming key hydrogen bonds . This interaction changes the structure of the MET protein, disrupting its ability to bind with zinc, thereby inhibiting its function .
Biochemical Pathways
The compound affects the MET protein pathway, which is involved in various cellular processes, including cell survival, growth, and migration . By inhibiting the MET protein, the compound disrupts these processes, leading to antiproliferative activity against cancer cells .
Pharmacokinetics
The compound is soluble in dmso and methanol , which suggests it may have good bioavailability.
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7 . It induces apoptosis of A549 cells in a dose-dependent manner and blocks the cells mainly in the G0/G1 phase .
生化分析
Biochemical Properties
4-(4-Aminophenoxy)picolinic acid interacts with various biomolecules in biochemical reactions. It has been found to be involved in the synthesis of sorafenib analogs, which are known for their antitumor activity
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of sorafenib analogs. These analogs have shown moderate to excellent antiproliferative activity against different cell lines, including A549, HeLa, and MCF-7
Molecular Mechanism
It is known to be involved in the synthesis of sorafenib analogs, which have shown antitumor activity . These analogs have been found to form key hydrogen bonds to c-Met kinase, a protein involved in cell growth and proliferation
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, related compounds such as picolinic acid have shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus in preclinical animal models
Metabolic Pathways
It is known that picolinic acid, a related compound, is a byproduct of tryptophan metabolism
准备方法
The synthesis of 4-(4-Aminophenoxy)picolinic acid typically involves the reaction of 4-aminophenol with picolinic acid derivatives under specific conditions. One common synthetic route includes the use of a coupling reagent to facilitate the formation of the aminophenoxy linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
4-(4-Aminophenoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Aminophenoxy)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
相似化合物的比较
4-(4-Aminophenoxy)picolinic acid can be compared with other picolinic acid derivatives such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its aminophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(4-aminophenoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-8-1-3-9(4-2-8)17-10-5-6-14-11(7-10)12(15)16/h1-7H,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAPVOOPOBNLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733009 |
Source


|
| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012058-77-3 |
Source


|
| Record name | 4-(4-Aminophenoxy)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














